molecular formula C13H21NO B196023 N-(3-methyl-1-adamantyl)acetamide CAS No. 778-09-6

N-(3-methyl-1-adamantyl)acetamide

Cat. No. B196023
CAS RN: 778-09-6
M. Wt: 207.31 g/mol
InChI Key: SANVSQCVSVDXSG-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-adamantyl)acetamide” is a chemical compound. However, there is limited information available specifically about this compound12345. It is related to other compounds such as “N-Methylacetamide” and “N-(1-Adamantyl)acetamide” which have been studied more extensively12.



Synthesis Analysis

The synthesis of “N-(3-methyl-1-adamantyl)acetamide” is not explicitly detailed in the available literature. However, related compounds such as “N-Methylacetamide” can be synthesized by reacting with 3-bromothiophene in the presence of a CuI catalyst and N,N′-dimethylethylenediamine167.



Molecular Structure Analysis

The molecular structure of “N-(3-methyl-1-adamantyl)acetamide” is not explicitly provided in the available literature. However, related compounds such as “N-Methylacetamide” and “N-(1-Adamantyl)acetamide” have been analyzed using methods such as gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies126.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-methyl-1-adamantyl)acetamide” are not detailed in the available literature. However, related compounds such as “N-Methylacetamide” have been used in various reactions18.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-methyl-1-adamantyl)acetamide” are not explicitly detailed in the available literature. However, related compounds such as “N-Methylacetamide” have properties such as being a colorless liquid or solid, soluble in water, ethanol, benzene, ether, chloroform, and insoluble in petroleum ether1112.


Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and to the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization .

Polymerization of 3-(1-adamantyl)propene

  • Scientific Field : Polymer Chemistry
  • Application Summary : The polymerization of 3-(1-adamantyl)propene with ethylene, propylene, 1-pentene, 4-methyl-1-pentene, 1-hexene, and 1-octene is of major practical interest .
  • Methods of Application : The copolymerization occurs by a specific reaction .
  • Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .

Synthesis of Adamantane-Based Ester Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .
  • Methods of Application : A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .
  • Results or Outcomes : Compounds exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test . Furthermore, three compounds show good anti-inflammatory activities in the evaluation of albumin denaturation .

Synthesis of Unsaturated Adamantane Derivatives

  • Scientific Field : Petroleum Chemistry
  • Application Summary : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : The synthesis involves the development of novel methods for their preparation, and to the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization .

Synthesis of 1,2-Disubstituted Adamantane Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : This review summarizes achievements in the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
  • Methods of Application : The first functionalization of adamantane or its congeners is based on the oxidation of the C–H bond to a selected functional group . This group then influences the second functionalization step, either electronically in non-directed reactions or as a directing group in directed C–H functionalization reactions .
  • Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .

Synthesis of Vinyl Adamantane

  • Scientific Field : Organic Chemistry
  • Application Summary : Vinyl adamantane is produced from adamantane carboxylic acid or adamantyl acetic acid by stepwise synthesis methods .
  • Methods of Application : The reaction carried out in 3:1 MeOH:H2O produced the diol 175 as the major product, followed by the methoxy adamantane 176a, with small amounts of elimination product 177. In 2:1 CH3CN:H2O, the Ritter reaction produced the acetamide 176b as the major product in 30%, with the alcohol 175 and elimination product 177 in similar quantities .
  • Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .

Use as a Metabolite of Adamantamine

  • Scientific Field : Biochemistry
  • Application Summary : N-(1-Adamantyl)acetamide, a compound similar to “N-(3-methyl-1-adamantyl)acetamide”, is used as a metabolite of Adamantamine .
  • Methods of Application : The details of the methods of application are not specified in the source .
  • Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety and hazards of “N-(3-methyl-1-adamantyl)acetamide” are not explicitly detailed in the available literature. However, related compounds such as “N-Methylacetamide” and “N-(1-Adamantyl)acetamide” have safety data sheets available13141.


Future Directions

The future directions for the study of “N-(3-methyl-1-adamantyl)acetamide” are not explicitly detailed in the available literature. However, the study of related compounds such as synthetic cannabinoids with adamantyl moiety has increased a need for new reliable methods of their detection69.


Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. Further research may provide more detailed and current information about “N-(3-methyl-1-adamantyl)acetamide”.


properties

IUPAC Name

N-(3-methyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVSQCVSVDXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306702
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-adamantyl)acetamide

CAS RN

778-09-6
Record name NSC179381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Shahid, DA Khan, HY Aati, AE Sherif… - South African Journal of …, 2023 - Elsevier
Dipterygium glaucum Decne. is a desert plant with medicinal significance used traditionally in treating bronchial asthma. This study investigated the phytochemical composition, toxicity, …
Number of citations: 2 www.sciencedirect.com

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